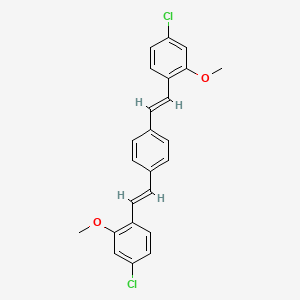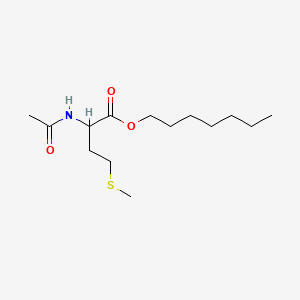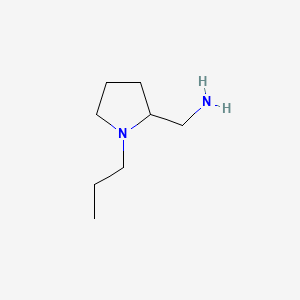
calcium;(2S)-2-(octadecanoylamino)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;(2S)-2-(octadecanoylamino)pentanedioate is a complex organic compound that combines calcium ions with a specific amino acid derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a calcium ion coordinated with an amino acid derivative, which provides unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2S)-2-(octadecanoylamino)pentanedioate typically involves the reaction of calcium salts with the corresponding amino acid derivative. One common method is to react calcium chloride with (2S)-2-(octadecanoylamino)pentanedioic acid in an aqueous solution. The reaction is usually carried out at room temperature with constant stirring to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by maintaining a steady flow of reactants through a reactor. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;(2S)-2-(octadecanoylamino)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols and amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Calcium;(2S)-2-(octadecanoylamino)pentanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in cellular signaling and as a calcium ion carrier.
Medicine: Investigated for its potential therapeutic effects, including its role in bone health and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of calcium;(2S)-2-(octadecanoylamino)pentanedioate involves its interaction with calcium channels and receptors in biological systems. The compound can bind to calcium channels, modulating their activity and influencing calcium ion transport. This interaction can affect various cellular processes, including muscle contraction, neurotransmission, and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium gluconate: Another calcium compound used in medicine for calcium supplementation.
Calcium carbonate: Commonly used as an antacid and calcium supplement.
Calcium citrate: Used as a dietary supplement and in food fortification.
Uniqueness
Calcium;(2S)-2-(octadecanoylamino)pentanedioate is unique due to its specific structure, which combines calcium ions with an amino acid derivative. This unique structure provides distinct properties and reactivity compared to other calcium compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61745-54-8 |
|---|---|
Formule moléculaire |
C23H41CaNO5 |
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
calcium;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+2/p-2/t20-;/m0./s1 |
Clé InChI |
ZLNNXCPVVMIOND-BDQAORGHSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)







